Pyrogallol-2-O-sulphate
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Overview
Description
Pyrogallol-2-O-sulphate is an organic compound belonging to the class of phenylsulfates, which are characterized by a sulfuric acid group conjugated to a phenyl group . This compound is a metabolite derived from the metabolization of polyphenols, which are abundant in various fruits and vegetables . This compound has garnered attention due to its potential health benefits, particularly in the context of inflammation and neovascularization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrogallol-2-O-sulphate typically involves the sulfonation of pyrogallol. One common method includes dissolving pyrogallol in anhydrous pyridine and reacting it with sulfur trioxide-pyridine complex at elevated temperatures . The reaction is usually carried out at 65°C with constant stirring for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pyrogallol-2-O-sulphate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to pyrogallol.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction regenerates pyrogallol .
Scientific Research Applications
Mechanism of Action
The mechanism by which pyrogallol-2-O-sulphate exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
- Pyrogallol-1-O-sulphate
- Catechol sulfate
- Gallic acid sulfate
Comparison: Pyrogallol-2-O-sulphate is unique due to its specific sulfonation position, which influences its biological activity and chemical reactivity . Compared to pyrogallol-1-O-sulphate and catechol sulfate, this compound has shown distinct anti-inflammatory properties and potential therapeutic applications .
Properties
CAS No. |
845253-27-2 |
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Molecular Formula |
C6H6O6S |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
(2,6-dihydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6O6S/c7-4-2-1-3-5(8)6(4)12-13(9,10)11/h1-3,7-8H,(H,9,10,11) |
InChI Key |
XADBYTWTQXSBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
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